1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
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Overview
Description
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromobenzoyl group attached to a dihydroquinoline ring, along with a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoic acid and 1,2-dihydroquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. Common solvents include tetrahydrofuran and acetic acid.
Synthetic Route: The synthetic route may involve halogenation, reduction, and coupling reactions. .
Chemical Reactions Analysis
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Substitution: The bromobenzoyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions may involve the use of bases and solvents like tetrahydrofuran.
Scientific Research Applications
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes, such as cyclooxygenase enzymes in the case of anti-inflammatory activity
Pathways Involved: The inhibition of prostaglandin synthesis by blocking cyclooxygenase enzymes is a key pathway through which the compound exerts its effects
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds:
Properties
Molecular Formula |
C17H11BrN2O |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H11BrN2O/c18-14-8-5-13(6-9-14)17(21)20-15(11-19)10-7-12-3-1-2-4-16(12)20/h1-10,15H |
InChI Key |
XQJCRLKSHIZADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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